1-[(E)-[(4-BROMO-2-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL
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Overview
Description
1-[(E)-[(4-BROMO-2-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a naphthalen-2-ol moiety linked to a 4-bromo-2-methylphenyl group through an imine (C=N) bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(4-BROMO-2-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL typically involves the condensation reaction between 4-bromo-2-methylaniline and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(4-BROMO-2-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the naphthalen-2-ol moiety.
Reduction: Corresponding amine derivatives.
Substitution: Products where the bromine atom is replaced by other functional groups.
Scientific Research Applications
1-[(E)-[(4-BROMO-2-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[(E)-[(4-BROMO-2-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The imine bond and the hydroxyl group play crucial roles in binding to metal ions and other molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-[(4-METHOXY-2-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL
- 1-[(E)-[(4-CHLORO-2-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL
- 1-[(E)-[(4-FLUORO-2-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL
Uniqueness
1-[(E)-[(4-BROMO-2-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
1-[(4-bromo-2-methylphenyl)iminomethyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c1-12-10-14(19)7-8-17(12)20-11-16-15-5-3-2-4-13(15)6-9-18(16)21/h2-11,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNAIIJSCLJUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=CC2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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